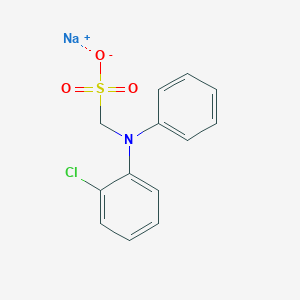
N-(cyclopropylmethyl)-3-methylaniline
Übersicht
Beschreibung
“N-(cyclopropylmethyl)-3-methylaniline” is a chemical compound that contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves various methods. For instance, the Simmons–Smith reaction involves the use of iodomethylzinc iodide, typically formed by a reaction between diiodomethane and a zinc-copper couple . Other methods involve the use of diazo compounds, such as diazomethane, which can react with olefins to produce cyclopropanes in a 2-step manner .Molecular Structure Analysis
The cyclopropyl group in “this compound” has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .Chemical Reactions Analysis
Chemical reactions involving compounds like “this compound” often involve free radicals . For instance, fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the cyclopropyl group could introduce strain into the molecule, affecting its reactivity .Wissenschaftliche Forschungsanwendungen
Oxidative N-Dealkylation and Cyclopropyl Group Fate
One study investigated the oxidative N-dealkylation of N-cyclopropyl-N-methylaniline by horseradish peroxidase to understand the fate of the cyclopropyl group upon N-dealkylation. This research provides insights into the oxidative processes involving cyclopropylamines, contributing to our understanding of their behavior under enzymatic conditions. The study concluded that the oxidation results in the formation of N-methylaniline and beta-hydroxypropionic acid, indicating the cyclopropyl ring undergoes fragmentation during the process (Shaffer et al., 2001).
Mechanistic Insights into Ring Opening
Research on the stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based single electron transfer probes has provided valuable mechanistic insights. This study demonstrated the role of resonance in stabilizing the radical cation, influencing the rate of cyclopropane ring opening in radical cations derived from N-cyclopropyl-N-methylaniline. The findings contribute to the broader understanding of single electron transfer (SET) processes in organic chemistry (Grimm et al., 2020).
Catalytic Applications in Organic Synthesis
The utility of N-methylaniline derivatives in catalytic reactions has been explored, notably in the copper-catalyzed oxidative direct cyclization with electron-deficient alkenes. This research demonstrates the application of N-methylaniline derivatives in synthesizing tetrahydroquinolines, showcasing the potential of these compounds in facilitating novel catalytic transformations (Nishino et al., 2011).
Role in Cytochrome P450-Catalyzed Oxidations
Studies on the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine have provided further understanding of the metabolic pathways involving N-(cyclopropylmethyl)-3-methylaniline derivatives. These findings offer insights into the role of these compounds in biological systems, particularly in relation to P450 enzyme catalysis, highlighting the complexity of cyclopropylamine metabolism (Cerny & Hanzlik, 2006).
Asymmetric Hydroamination and Catalysis
Another area of application is in asymmetric hydroamination and hydroaminoalkylation reactions, where N-methylaniline derivatives have been utilized as substrates. This research underscores the versatility of these compounds in asymmetric catalysis, contributing to the development of novel synthetic methodologies for the creation of chiral molecules (Reznichenko et al., 2011).
Wirkmechanismus
- It antagonizes most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
- The exact biochemical pathways affected by naltrexone are not fully understood. However, preclinical data suggest involvement of the endogenous opioid system .
Mode of Action
Biochemical Pathways
Zukünftige Richtungen
Future research could focus on further exploring the properties and potential applications of “N-(cyclopropylmethyl)-3-methylaniline”. For instance, the development of new synthetic methods could lead to more efficient production of this and similar compounds . Additionally, further investigation into the mechanism of action could provide valuable insights into the compound’s potential uses .
Biochemische Analyse
Biochemical Properties
N-(cyclopropylmethyl)-3-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human prostate cancer cells, for instance, it has demonstrated cytotoxic effects, leading to programmed cell death . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can affect cell viability and function over time . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased cell death and adverse effects on cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with other biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXVGSLLDHBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

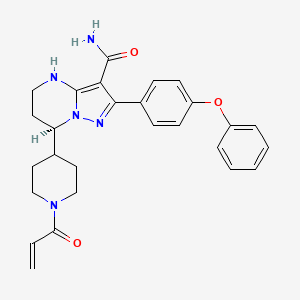
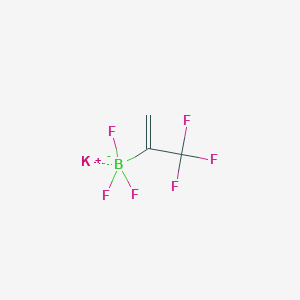
![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)
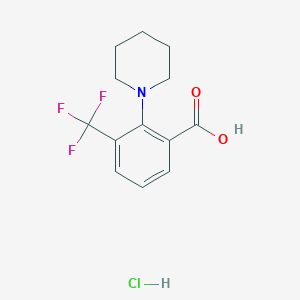

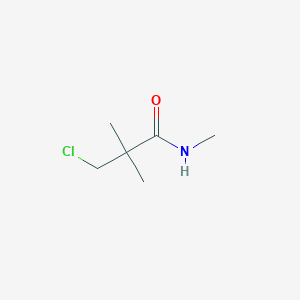
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
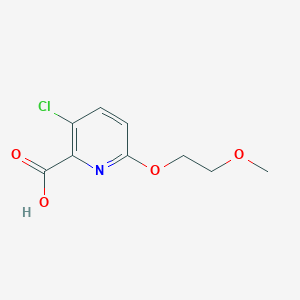
![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)
